5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an amine and a suitable oxidizing agent to form the oxazine ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as 2,4-dimethoxybenzaldehyde.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated benzoxazines.
Scientific Research Applications
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing bioactive molecules with potential therapeutic effects.
Materials Science: Incorporated into polymers and resins to enhance thermal stability and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2(4H)-one: A closely related compound with similar structural features.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of benzoxazine derivatives.
1,3-Benzoxazine: A simpler benzoxazine compound used in various applications.
Uniqueness
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
5,7-dimethoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO4/c1-13-6-3-8-7(9(4-6)14-2)5-15-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
KGSLEFZRMVFRLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(COC(=O)N2)C(=C1)OC |
Origin of Product |
United States |
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